molecular formula C9H11NS B14297126 (E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine CAS No. 112161-16-7

(E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine

Cat. No.: B14297126
CAS No.: 112161-16-7
M. Wt: 165.26 g/mol
InChI Key: MDKIMFKEWSJPPX-UHFFFAOYSA-N
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Description

(E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine is an organic compound that features a cyclopropyl group, a thiophene ring, and a methanimine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine typically involves the formation of the imine bond through the condensation of an amine with an aldehyde or ketone. The cyclopropyl and thiophene groups can be introduced through various synthetic strategies, such as cyclopropanation reactions and thiophene functionalization.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include catalytic processes, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine include other imines, cyclopropyl derivatives, and thiophene-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

112161-16-7

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

1-cyclopropyl-N-methyl-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C9H11NS/c1-10-9(7-4-5-7)8-3-2-6-11-8/h2-3,6-7H,4-5H2,1H3

InChI Key

MDKIMFKEWSJPPX-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1CC1)C2=CC=CS2

Origin of Product

United States

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